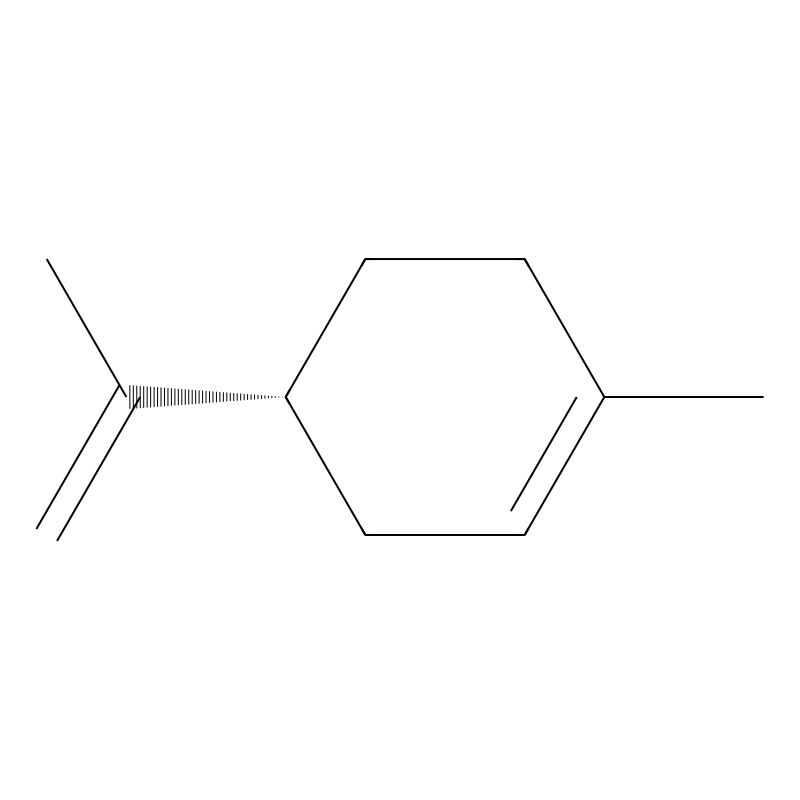

(R)-(+)-Limonene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 13.8 mg/L at 25 °C

Miscible with ethanol and ether; soluble in carbon tetrachloride

Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol

Solubility in water at 25 °C: very poor

Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Chemoprevention and Cancer Research

D-Limonene exhibits promising anticancer properties. Studies suggest it can inhibit the growth and proliferation of various cancer cells []. It might achieve this through multiple mechanisms, including inducing apoptosis (programmed cell death) in cancer cells and reducing inflammation, which can promote tumor development []. While the exact mechanisms require further investigation, phase I clinical trials have shown positive results. For instance, a study reported partial response in a patient with breast cancer and stable disease in patients with colorectal cancer after D-Limonene treatment [].

Antibacterial and Antifungal Activity

Research suggests D-Limonene possesses antimicrobial properties. It can disrupt the cell membranes of bacteria and fungi, leading to their death []. This characteristic makes D-Limonene a potential candidate for developing natural food preservatives or antimicrobial agents.

(R)-(+)-Limonene is a colorless liquid aliphatic hydrocarbon classified as a cyclic monoterpene. It is the major component of the essential oil found in citrus fruit peels, particularly oranges, which contributes to its characteristic fragrance and flavor. This compound is a chiral molecule, predominantly occurring as the (R)-enantiomer in nature, while the (S)-enantiomer is found in coniferous trees and other plants like caraway and dill. The name "limonene" derives from the Italian word limone, meaning lemon .

The mechanism of action of D-Limonene depends on the specific application. In the food industry, it acts as a flavoring agent, masking bitter tastes and enhancing citrusy notes []. Research suggests D-Limonene's anti-inflammatory and antioxidant properties may contribute to its potential health benefits []. However, the precise mechanisms underlying these effects require further investigation.

D-Limonene is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a food flavoring agent []. However, high doses or prolonged exposure can cause skin irritation, particularly in individuals with sensitive skin. D-Limonene is also highly flammable and should be handled with appropriate precautions.

(R)-(+)-Limonene is relatively stable but can undergo various chemical transformations:

- Oxidation: In moist air, it oxidizes to produce carveol, carvone, and limonene oxide.

- Dehydrogenation: When reacted with sulfur, it forms p-cymene.

- Isomerization: Under acidic conditions, it can isomerize to α-terpinene, which can further convert to p-cymene.

- Addition Reactions: It reacts with hydrogen chloride and can be epoxidized using meta-chloroperbenzoic acid (mCPBA) at specific double bonds .

The conversion of (R)-(+)-limonene to carvone is a significant reaction that involves a three-step process starting with the addition of nitrosyl chloride across the double bond .

(R)-(+)-Limonene exhibits several biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant effects, which may contribute to its potential health benefits.

- Anti-inflammatory Effects: Studies suggest that limonene can reduce inflammation in various biological systems.

- Antimicrobial Activity: It demonstrates antimicrobial properties against certain bacteria and fungi.

- Potential Anti-cancer Properties: Some research indicates that limonene may have chemopreventive effects, particularly in mammary tumors in animal models .

(R)-(+)-Limonene can be synthesized through several methods:

- Extraction from Citrus Peels: The primary commercial source is through steam distillation or centrifugal separation from citrus fruit peels.

- Biosynthesis: In nature, it is synthesized from geranyl pyrophosphate via cyclization reactions involving neryl carbocation intermediates .

- Chemical Synthesis: Laboratory synthesis may involve reactions such as the addition of thioacids or through various catalytic processes .

(R)-(+)-Limonene has diverse applications across various industries:

- Food Industry: Used as a flavoring agent due to its pleasant citrus aroma.

- Fragrance Industry: Commonly utilized in perfumes and personal care products.

- Cleaning Products: Employed as a solvent and degreaser due to its effectiveness and lower toxicity compared to traditional solvents.

- Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-cancer applications .

Studies on (R)-(+)-limonene have explored its interactions with various biological systems:

- Metabolism: It is rapidly metabolized and eliminated primarily through urine. Its metabolites may exhibit different biological activities compared to the parent compound.

- Skin Sensitization: Autoxidation products of limonene have been shown to cause skin sensitization in some individuals. This highlights the importance of understanding its interaction with biological tissues .

- Environmental Impact: Limonene's volatility and reactivity contribute to its role as a precursor for ozone formation in urban environments, raising concerns about air quality .

Several compounds share structural similarities with (R)-(+)-limonene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-Limonene | Monoterpene | Found in coniferous trees; has a piny odor |

| Carvone | Ketone | Derived from limonene; used in flavoring and fragrance |

| Terpineol | Monoterpene Alcohol | Exhibits floral aroma; used in perfumes |

| Pinene | Monoterpene | Characteristic pine scent; found in pine trees |

Uniqueness of (R)-(+)-Limonene

(R)-(+)-limonene stands out due to its predominant presence in citrus fruits and its extensive use as both a flavoring agent and a solvent. Its unique enantiomeric form contributes distinct sensory properties that differentiate it from similar compounds like (S)-limonene, which has different olfactory characteristics.

Thermodynamic and Kinetic Parameters

Phase Transition Behavior (Melting/Boiling Points)

(R)-(+)-limonene exhibits distinct phase transition characteristics that are fundamental to understanding its physical behavior across different temperature ranges. The melting point of (R)-(+)-limonene has been reported with some variation in the literature, ranging from -74.35°C to -96.9°C [1] [2] [3]. This variation may be attributed to different measurement methodologies and sample purities. The most commonly cited melting point is -74.35°C, which represents the transition from solid crystalline phase to liquid phase under standard atmospheric pressure [2] [3].

The boiling point of (R)-(+)-limonene is consistently reported within a narrow range of 175.5°C to 177°C at standard atmospheric pressure [1] [2] [3] [4]. More precise measurements indicate boiling points of 175.5-176.0°C [2], with high-purity samples showing boiling points of 176-177°C [4] [5]. These values demonstrate the compound's moderate volatility, which has significant implications for its applications and environmental behavior.

The phase transition behavior is further characterized by the compound's vapor pressure characteristics. At 20°C, (R)-(+)-limonene exhibits a vapor pressure ranging from 190 to 210 Pa [1] [2] [4], indicating significant volatility at ambient temperatures. This relatively high vapor pressure contributes to the compound's characteristic citrus aroma and its tendency to evaporate readily from surfaces.

Critical Constants and Transport Properties

The critical constants of (R)-(+)-limonene have been determined through both experimental measurements and theoretical estimation methods. According to comprehensive thermodynamic studies, the critical temperature is 657.16 K (384.01°C) [6] [7]. The critical pressure has been calculated as 2755.56 kPa using the Joback group contribution method [7]. The critical volume is estimated at 0.496 m³/kmol [7].

These critical constants are essential for understanding the compound's behavior under high-pressure and high-temperature conditions, particularly relevant for industrial processing applications. The relatively high critical temperature indicates that (R)-(+)-limonene can exist in liquid form at elevated temperatures, which is important for various thermal processing applications.

The enthalpy of vaporization represents another crucial thermodynamic parameter. Experimental measurements have determined values ranging from 48.90 to 49.90 kJ/mol at the normal boiling point [6] [7]. More precise calorimetric studies report values of 49.50 kJ/mol and 49.60 kJ/mol [7]. The enthalpy of fusion has been measured as 11.38 to 11.73 kJ/mol [7], indicating the energy required for the solid-to-liquid phase transition.

Heat capacity data for the gas phase shows temperature dependence, ranging from 269.8 J/mol·K at 448.45 K to 362.36 J/mol·K at 657.16 K [7]. This temperature dependence is crucial for thermal calculations and process design involving (R)-(+)-limonene at elevated temperatures.

Transport properties include diffusion coefficients that vary significantly with the medium and temperature. In polypropylene matrices, diffusion coefficients have been measured for the compound with molecular mass 136 g/mol [8]. The diffusion behavior correlates with the polymer's isotactic index and temperature, with diffusion coefficients being approximately one order of magnitude higher in random copolymers compared to homopolymers [8].

Reactivity and Stability Profiles

Oxidative Susceptibility and Epoxidation Kinetics

(R)-(+)-limonene demonstrates significant susceptibility to oxidation through multiple pathways, making it an important compound for understanding atmospheric chemistry and industrial oxidation processes. The compound possesses two distinct double bonds: an endocyclic double bond within the cyclohexene ring and an exocyclic double bond in the isopropenyl side chain. These structural features result in different reactivity patterns and kinetic behaviors.

Ozonolysis reactions represent one of the most important oxidation pathways for (R)-(+)-limonene. The endocyclic double bond reacts with ozone at a rate constant of 2.0×10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 298 K [9] [10]. The exocyclic double bond shows higher reactivity with a rate constant of 3.3×10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ under the same conditions [11] [9]. These rate constants indicate that both double bonds are highly reactive toward ozone, with the exocyclic position being slightly more susceptible to ozonolysis.

Theoretical studies using density functional methods have provided detailed insights into the ozonolysis mechanism [11]. The initial reaction steps involve primary ozonide formation, which is highly exothermic, followed by decomposition to Criegee intermediates and carbonyl compounds. The theoretical rate coefficient of 1.6×10⁻¹⁶ molecule⁻¹ cm³ s⁻¹ shows good agreement with experimental values [11].

Hydroxyl radical reactions constitute another significant oxidation pathway. The overall rate constant for OH radical reactions with (R)-(+)-limonene ranges from 1.4 to 1.7×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K [12]. This high reactivity toward OH radicals contributes to the compound's short atmospheric lifetime and its role in secondary organic aerosol formation.

Autoxidation processes occur readily at elevated temperatures, particularly in the range of 70-90°C [13] [14]. The autoxidation mechanism involves degenerate chain branching through bimolecular reactions and hydroperoxide formation [14]. Kinetic studies have shown that the reaction proceeds through thermal decomposition of limonene peroxides as the initiation step, leading to various oxygenated products including epoxides, carveol, and carvone [13].

Epoxidation kinetics have been extensively studied using both homogeneous and heterogeneous catalysts. In aerobic epoxidation over cobalt catalysts, the kinetic analysis reveals two distinct reaction pathways: homogeneous liquid-phase epoxidation and heterogeneous surface-catalyzed epoxidation [15]. The rate equations demonstrate complex dependencies on catalyst concentration, oxygen pressure, and substrate concentration [15].

Aqueous phase oxidation studies reveal different kinetic behaviors. Bimolecular rate coefficients for OH radical reactions in aqueous solution range from 2-5×10⁹ M⁻¹ s⁻¹ for saturated oxidation products and 1-2×10¹⁰ M⁻¹ s⁻¹ for unsaturated compounds [12]. Ozonolysis in aqueous phase proceeds with rate coefficients between 2-6×10⁴ M⁻¹ s⁻¹ for unsaturated compounds [12].

Solubility and Partition Coefficients

The solubility characteristics of (R)-(+)-limonene reflect its predominantly hydrophobic nature, which significantly influences its environmental fate and biological interactions. Water solubility is notably low, with measured values of 13.8 mg/L at 25°C [2] [16]. This limited aqueous solubility is consistent with the compound's lipophilic character and high octanol-water partition coefficient.

The octanol-water partition coefficient (Log Kow) serves as a key indicator of the compound's lipophilicity and bioaccumulation potential. Values reported in the literature range from 3.309 to 4.83 [2] [17] [16], with most reliable sources indicating Log Kow values around 4.23 [2] [16]. This high partition coefficient indicates strong preference for lipid phases over aqueous phases, suggesting potential for bioaccumulation in fatty tissues.

Henry's law constant provides insight into the compound's volatility from aqueous solutions. The reported value of 34.8 kPa·m³/mol at 25°C [2] [16] indicates high volatility, meaning that (R)-(+)-limonene readily partitions from water to the gas phase. This property has important implications for atmospheric transport and indoor air quality considerations.

Solubility in organic solvents is generally excellent, reflecting the compound's organic nature. (R)-(+)-limonene is readily soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide at concentrations of approximately 20 mg/mL [18] [19]. The compound is described as miscible with alcohol, chloroform, ether, and carbon disulfide [20], while being immiscible with water [20].

Special attention has been given to solubility in aqueous buffer systems for biological applications. When first dissolved in ethanol and then diluted with aqueous buffer, (R)-(+)-limonene achieves solubility of approximately 0.33 mg/mL in a 1:2 solution of ethanol:phosphate-buffered saline (pH 7.2) [18]. This preparation method is recommended for biological studies, though storage of such aqueous solutions should not exceed one day due to stability concerns [18].

The effects of co-solutes on partition coefficients have been systematically studied [21]. Ionic compounds such as potassium chloride and neutral osmotica including various sugars significantly influence both Henry's law constants and octanol-water partition coefficients. Salting-out effects are particularly pronounced for the more hydrophilic compounds, with modifications of 30-50% observed at high co-solute concentrations [21].

Environmental partitioning behavior has been characterized through bioconcentration factor calculations. Based on water solubility and octanol-water partition coefficient data, bioconcentration factors of 246-262 have been estimated [16], suggesting moderate potential for bioaccumulation in aquatic organisms. The high Henry's law constant predicts rapid volatilization from surface waters, with an estimated half-life of 3.4 hours for volatilization from a model river system [16].

Chemical stability under various storage conditions has been documented. The compound is chemically stable under standard ambient conditions but shows reactivity toward strong oxidizing agents and acids [17]. Vapor-air mixtures become explosive under intense heating conditions [17]. Recommended storage involves cool conditions with protection from oxidizing agents [20].

Purity

Physical Description

Liquid; Other Solid

Liquid, Other Solid; Dry Powder, Liquid, Other Solid; Liquid

Liquid; [HSDB]

Liquid; [Reference #1] Clear colorless liquid with a sweet odor; [Thermo Scientific MSDS]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colourless mobile liquid; fresh, light, sweet, citrusy aroma

Color/Form

Colorless liquid or oil

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

177.6 °C

178 °C

Flash Point

48 °C

48 °C (closed cup)

48 °C c.c.

Heavy Atom Count

Taste

Vapor Density

4.7 (Air = 1)

Relative vapor density (air = 1): 4.7

Density

0.8411 at 20 °C

Relative density (water = 1): 0.84

0.838-0.843

LogP

4.38

4.57

log Kow = 4.57

4.2

Odor

Decomposition

Appearance

Melting Point

-74 °C

-90 °C

Storage

UNII

GHS Hazard Statements

H226 (99.97%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (22.47%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (99.97%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (95.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.87%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Pharmacology

Mechanism of Action

The mechanism by which d-limonene causes alpha2u-globulin accumulation in the male rat kidney has been elucidated. The prerequisite step in the development of the nephropathy is the binding to alpha2u-globulin of an agent, which in the case of d-limonene is the 1,2-epoxide. This binding is specific for alpha2u-globulin and reversible, with a binding affinity (Kd) of approximately 5.6X10-7 mol/L. Binding of this ligand to alpha2u-globulin reduces the rate of its lysosomal degradation relative to that of native protein, thereby causing it to accumulate. Lysosomal cathepsin activity towards other protein substrates is not altered. Whereas accumulation of alpha2u-globulin can be observed after a single oral dose of d-limonene, continued treatment results in additional histological changes in the kidney. Phagolysosomes become enlarged, engorged with protein and show polyangular crystalloid inclusions. After 3-4 weeks of dosing, progressive renal injury, characterized by single-cell degeneration and necrosis in the P2 segment of the renal proximal tubule, is noted. Dead cells are sloughed into the lumen of the nephron, contributing to the development of granular casts at the cortico-medullary junction. Renal functional perturbations, including reduced uptake of organic anions, cations and amino acids and mild proteinuria resulting from a large increase in the amount of alpha2u-globulin excreted in urine, are observed. These functional changes occur only in male rats and only at doses that exacerbate the protein droplet formation. In response to the cell death and functional changes, there is a compensatory increase in cell proliferation in the kidney, most notably in the P2 segment of the proximal tubules, the site of protein accumulation. With continued treatment, the cell proliferation persists, but it does not restore renal function. The increase in cell proliferation is linked to the development of renal tubular tumors. alpha2u-Globulin nephropathy and renal-cell proliferation occur at doses consistent with those that produce renal tubular tumors.

In the male rat, the production of renal tumors by chemicals inducing alpha2u-globulin accumulation (CIGA) is preceded by the renal lesions ascribed to alpha2u-globulin-associated nephropathy. The involvement of hyaline droplet accumulation in the early nephrotoxicity associated with CIGA is a major difference from the sequence seen for classical carcinogens. The pathologic changes that precede the proliferative sequence for classical renal carcinogens also include a form of early nephrotoxicity, but no apparent hyaline droplet accumulation. Investigations performed in multiple laboratories ... have demonstrated a consistent association between hyaline droplets containing alpha2u-globulin and production of certain lesions in the male rat kidney. These renal lesions are not found in mice, female rats, or other laboratory species tested. The histopathological sequence in the male rat consists of the following: (1) an excessive accumulation of hyaline droplets containing alpha2u-globulin in renal proximal tubules; (2) subsequent cytotoxicity and single-cell necrosis of the tubule epithelium; (3) sustained regenerative tubule cell proliferation, providing exposure continues; (4) development of intralumenal granular casts from sloughed cell debris associated with tubule dilation, and papillary mineralization; (5) foci of tubule hyperplasia in the convoluted proximal tubules; and finally, (6) renal tubule tumors. Biochemical studies with model compounds show that CIGA or their metabolites bind specifically. but reversibly, to male rat alpha2u-globulin. The resulting alpha2u-globulin-CIGA complex appears to be more resistant to hydrolytic degradation by lysosomal enzyemes than native, unbound alpha2u-globulin. Inhibition of the catabolism of alpha2u-globulin, a protein only slowly hydrolyzed by renal lysosomal enzymes under normal physiological conditions, provides a plausible basis for the initial stage of protein overload in the nephropathy sequence.

Vapor Pressure

1.98 [mmHg]

0.9 [mmHg]

1.98 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.19

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

65996-98-7

Absorption Distribution and Excretion

After oral administration of (14)C-labeled d-limonene to animals and humans, 75-95 and <10% of the radioactivity was excreted in the urine and feces respectively within 2-3 days.

The toxicokinetics of d-limonene were studied in human volunteers exposed by inhalation (2 hr, work load 50 W) in an exposure chamber on three different occasions. The exposure concentrations were approximately 10, 225, and 450 mg/cu m d-limonene. The relative pulmonary uptake was high, approximately 70% of the amount supplied. The blood clearance of d-limonene observed in this study, 1.1 L/kg/hr, indicates that d-limonene is metabolized readily. About 1% of the total uptake was eliminated unchanged in the expired air after the end of exposure, while approximately 0.003% was eliminated in the urine. A long half-time in blood was observed in the slow elimination phase, which indicates accumulation in adipose tissues.

Orally administered d-limonene is rapidly and almost completely taken up from the gastrointestinal tract in humans as well as in animals. Infusion of labelled d-limonene into the common bile duct of volunteers revealed that the chemical was very poorly absorbed from the biliary system.

For more Absorption, Distribution and Excretion (Complete) data for (D)-LIMONENE (10 total), please visit the HSDB record page.

Metabolism Metabolites

After oral administration of (14)C-labeled d-limonene, 5 new metabolites were isolated from dog and rat urine: 2-hydroxy-p-menth-8-en-7-oic acid, perillylglycine, perillyl-beta-d-glucopyranosiduronic acid, p-mentha-1,8-dien-6-ol, and probably p-menth-1-ene-6,8,9-triol.

The major metabolite of d-limonene in urine was perillic acid 8,9-diol in rats and rabbits, perillyl-beta-d-glucopyranosiduronic acid in hamsters, p-menth-1-ene-8,9-diol in dogs, and 8-hydroxy-p-menth-1-ene-9-yl-beta-d-glucopyranosiduronic acid in guinea pigs and man.

Adult male and female Sprague Dawley rats were given single oral doses of 0, 0.1, 0.3, 1, or 3 mmol d-limonene/kg (0, 14, 41, 136, or 409 mg/kg) in corn oil. Gel filtration HPLC indicated that d-limonene in male rat kidney is associated with a protein fraction having a mol wt of approximately 20000. Using reverse phase HPLC, d-limonene was shown to be associated with alpha-2u-globulin which was identified by amino acid sequencing. The major metabolite associated with alpha-2u-globulin was d-limonene-1,2-oxide. Parent d-limonene was also identified as a minor component in the alpha-2u-globulin fraction.

For more Metabolism/Metabolites (Complete) data for (D)-LIMONENE (8 total), please visit the HSDB record page.

(+)-limonene has known human metabolites that include Limonen-10-ol and Carveol.

Associated Chemicals

Wikipedia

Drug Warnings

d-Limonene was a safe and effective gallstone solubilizer in animals and humans; side effects in humans were reported to be pain and tenderness radiating from the upper abdomen to the anterior chest, nausea and vomiting, and diarrhea.

Biological Half Life

Following the inhalation exposure of volunteers to d-limonene at 450 mg/cu m for 2 hours, three phases of elimination were observed in the blood, with half-lives of about 3, 33, and 750 minutes, respectively. ...

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Isolation of d-limonene from mandarin peel oil (Citrus reticulata Blanco, Rutaceae).

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Paper Manufacturing

Plastics Material and Resin Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Wholesale and Retail Trade

Cyclohexene, 1-methyl-4-(1-methylethenyl)-, (4R)-: ACTIVE

Terpenes and Terpenoids, sweet orange-oil: ACTIVE

The (+)-isomer is present in citrus peel oils at a concentration of over 90%.

Analytic Laboratory Methods

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: d-limonene; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.07 ug/L.

Method: NIOSH 2549, Issue 1; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: d-limonene; Matrix: air; Detection Limit: 100 ng per tube or less.

Silica gel TLC & GC were used for identification of d-limonene.

For more Analytic Laboratory Methods (Complete) data for (D)-LIMONENE (8 total), please visit the HSDB record page.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Clinical trials have shown that docetaxel combined with other novel agents can improve the survival of androgen-independent prostate cancer patients. d-Limonene, a non-nutrient dietary component, has been found to inhibit various cancer cell growths without toxicity. We sought to characterize whether a non-toxic dose of d-limonene may enhance tumor response to docetaxel in an in vitro model of metastatic prostate cancer. Human prostate carcinoma DU-145 and normal prostate epithelial PZ-HPV-7 cells were treated with various concentrations of d -limonene, docetaxel or a combination of both, and cell viability was determined by MTT assay. Intracellular reactive oxygen species (ROS), reduced glutathione (GSH) and caspase activity were measured. Apoptosis and apoptosis-related proteins were studied by enzyme-linked immunosorbent assay and Western blotting, respectively. d-Limonene and docetaxel in combination significantly enhanced the cytotoxicity to DU-145 cells than PZ-HPV-7 cells. Exposure of DU-145 cells to a combined d-limonene and docetaxel resulted in higher ROS generation, depletion of GSH, accompanied by increased caspase activity than docetaxel alone. It also triggered a series of effects involving cytochrome c, cleavages of caspase-9, 3 and poly (ADP-ribose) polymerase, and a shift in Bad:Bcl-xL ratio in favor of apoptosis. Apoptotic effect was significantly blocked on pretreatment with N-acetylcysteine, indicating that antitumor effect is initiated by ROS generation, and caspase cascades contribute to the cell death. Our results show ... that d-limonene enhanced the antitumor effect of docetaxel against prostate cancer cells without being toxic to normal prostate epithelial cells. The combined beneficial effect could be through the modulation of proteins involved in mitochondrial pathway of apoptosis. d-Limonene could be used as a potent non-toxic agent to improve the treatment outcome of hormone-refractory prostate cancer with docetaxel.

There are concerns about ozone-initiated chemistry, because the formation of gaseous oxidation products and ultrafine particles may increase complaints, morbidity and mortality. Here we address the question whether the gaseous products or the ultrafine particles from the ozone-initiated chemistry of limonene, a common and abundant indoor pollutant, cause acute airway effects. The effects on the airways by d-limonene, a ca. 16s old ozone/d-limonene mixture, and clean air were evaluated by a mice bioassay, from which sensory irritation of the upper airways, airflow limitation, and pulmonary irritation can be obtained. A denuder was inserted to separate the ultrafine particles from the gaseous products prior to the exposure chamber. Reduction of mean respiratory frequency (>30%) and 230% increase of time of brake were observed without denuder, during 30 min exposure, to the ozonolyzed d-limonene mixture, which are indicative of prominent sensory effects. The initial concentrations (ppm) were 40 d-limonene and 4 ozone. The exposure concentrations (ppm) were about 35 d-limonene and 0.05 ozone. Formaldehyde and residual d-limonene, the salient sensory irritants, accounted for up to three-fourth of the sensory irritation. The upper airway effects reversed to baseline upon cessation of exposure. An effect on the conducting airways was also significant, which did not reverse completely upon cessation. Airway effects were absent with the denuder inserted, which did not alter the size distribution of ultrafine particles (approximately 10 mg/cu m), significantly. The result was statistically indistinguishable from clean dry air. It is concluded that ultrafine particles that are generated from ozone-initiated d-limonene chemistry and denuded are not causative of sensory effects in the airways.

To identify possible hazards of combined exposure to chemicals with the same target organ, a 24 hr single dose experiment was carried out in which the renal toxicity of mercuric chloride, potassium dichromate, d-limonene and hexachloro-1:3-butadiene administered simultaneously was compared with the nephrotoxicity of the individual compounds in 12 wk old male Wistar rats. The dose levels used were based on the results of a range finding study with the individual compounds in the same strain of rats kept under similar experimental conditions, and comprised the 'Minimum Nephrotoxic Effect Level' and the 'No Nephrotoxic Effect Level' of each of the four compunds alone and in combination. A group of vehicle treated rats served as controls. At the 'Minimum Nephrotoxic Effect Level' of the combinations, antagonism of effects was encountered, seen for example as less severely increased activity of gamma-glutamyl transferase in the urine. Synergism of effects was also observed, for example increased severity of renal tubular necrosis, and more markedly increased activity of urinary lysozyme, lactate dehydrogenase, alkaline phosphatase and N-acetyl-beta-glucosaminidase. More importantly, however, at the 'No Nephrotoxic Effect Level' of the combination no signs of impaired renal function or renal damage were observed, suggesting absence of both dose additivity and potentiating interaction at the tested subeffective levels of the individual nephrotoxicants.

For more Interactions (Complete) data for (D)-LIMONENE (16 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Bei W, Zhou Y, Xing X, Zahi MR, Li Y, Yuan Q, Liang H. Organogel-nanoemulsion containing nisin and D-limonene and its antimicrobial activity. Front Microbiol. 2015 Sep 22;6:1010. doi: 10.3389/fmicb.2015.01010. eCollection 2015. PubMed PMID: 26441935; PubMed Central PMCID: PMC4585035.

3: Yang J, Jiang W, Guan B, Qiu X, Lu Y. Preparation of D-limonene oil-in-water nanoemulsion from an optimum formulation. J Oleo Sci. 2014;63(11):1133-40. Epub 2014 Oct 7. PubMed PMID: 25296572.

4: Rodríguez A, Shimada T, Cervera M, Redondo A, Alquézar B, Rodrigo MJ, Zacarías L, Palou L, López MM, Peña L. Resistance to pathogens in terpene down-regulated orange fruits inversely correlates with the accumulation of D-limonene in peel oil glands. Plant Signal Behav. 2015;10(6):e1028704. doi: 10.1080/15592324.2015.1028704. PubMed PMID: 26023857; PubMed Central PMCID: PMC4622707.

5: Hajagos-Tóth J, Hódi Á, Seres AB, Gáspár R. Effects of d- and l-limonene on the pregnant rat myometrium in vitro. Croat Med J. 2015 Oct;56(5):431-8. PubMed PMID: 26526880; PubMed Central PMCID: PMC4655928.

6: Zhang Z, Vriesekoop F, Yuan Q, Liang H. Effects of nisin on the antimicrobial activity of d-limonene and its nanoemulsion. Food Chem. 2014 May 1;150:307-12. doi: 10.1016/j.foodchem.2013.10.160. Epub 2013 Nov 12. PubMed PMID: 24360455.

7: Kim YW, Kim MJ, Chung BY, Bang du Y, Lim SK, Choi SM, Lim DS, Cho MC, Yoon K, Kim HS, Kim KB, Kim YS, Kwack SJ, Lee BM. Safety evaluation and risk assessment of d-Limonene. J Toxicol Environ Health B Crit Rev. 2013;16(1):17-38. doi: 10.1080/10937404.2013.769418. Review. PubMed PMID: 23573938.

8: Lu WC, Zhang TJ, Huang DW, Li PH. Nanoemulsion of D-limonene in water system prepared by ultrasonic emulsification. J Cosmet Sci. 2014 Jul-Aug;65(4):245-52. PubMed PMID: 25423744.

9: Zahi MR, Wan P, Liang H, Yuan Q. Formation and stability of D-limonene organogel-based nanoemulsion prepared by a high-pressure homogenizer. J Agric Food Chem. 2014 Dec 31;62(52):12563-9. doi: 10.1021/jf5032108. Epub 2014 Dec 16. PubMed PMID: 25514199.

10: Liu J, Zhu Y, Du G, Zhou J, Chen J. Response of Saccharomyces cerevisiae to D-limonene-induced oxidative stress. Appl Microbiol Biotechnol. 2013 Jul;97(14):6467-75. doi: 10.1007/s00253-013-4931-9. Epub 2013 May 5. PubMed PMID: 23644769.

11: Api AM, Ritacco G, Hawkins DR. The fate of dermally applied [14C]d-limonene in rats and humans. Int J Toxicol. 2013 Mar-Apr;32(2):130-5. doi: 10.1177/1091581813479979. Epub 2013 Mar 14. PubMed PMID: 23493903.

12: Pesonen M, Suomela S, Kuuliala O, Henriks-Eckerman ML, Aalto-Korte K. Occupational contact dermatitis caused by D-limonene. Contact Dermatitis. 2014 Nov;71(5):273-9. doi: 10.1111/cod.12287. Epub 2014 Aug 21. PubMed PMID: 25141986.

13: d'Alessio PA, Bisson JF, Béné MC. Anti-stress effects of d-limonene and its metabolite perillyl alcohol. Rejuvenation Res. 2014 Apr;17(2):145-9. doi: 10.1089/rej.2013.1515. Epub 2014 Apr 8. PubMed PMID: 24125633.

14: Wen C, Yuan Q, Liang H, Vriesekoop F. Preparation and stabilization of D-limonene Pickering emulsions by cellulose nanocrystals. Carbohydr Polym. 2014 Nov 4;112:695-700. doi: 10.1016/j.carbpol.2014.06.051. Epub 2014 Jun 27. PubMed PMID: 25129799.

15: Zhang XZ, Wang L, Liu DW, Tang GY, Zhang HY. Synergistic inhibitory effect of berberine and d-limonene on human gastric carcinoma cell line MGC803. J Med Food. 2014 Sep;17(9):955-62. doi: 10.1089/jmf.2013.2967. Epub 2014 Jul 21. PubMed PMID: 25045784; PubMed Central PMCID: PMC4152785.

16: Rehman MU, Tahir M, Khan AQ, Khan R, Oday-O-Hamiza, Lateef A, Hassan SK, Rashid S, Ali N, Zeeshan M, Sultana S. D-limonene suppresses doxorubicin-induced oxidative stress and inflammation via repression of COX-2, iNOS, and NFκB in kidneys of Wistar rats. Exp Biol Med (Maywood). 2014 Apr;239(4):465-76. doi: 10.1177/1535370213520112. Epub 2014 Feb 28. PubMed PMID: 24586096.

17: Jia SS, Xi GP, Zhang M, Chen YB, Lei B, Dong XS, Yang YM. Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells. Oncol Rep. 2013 Jan;29(1):349-54. doi: 10.3892/or.2012.2093. Epub 2012 Oct 19. PubMed PMID: 23117412.

18: d'Alessio PA, Mirshahi M, Bisson JF, Bene MC. Skin repair properties of d-Limonene and perillyl alcohol in murine models. Antiinflamm Antiallergy Agents Med Chem. 2014 Mar;13(1):29-35. PubMed PMID: 24160248.

19: d'Alessio PA, Ostan R, Bisson JF, Schulzke JD, Ursini MV, Béné MC. Oral administration of d-limonene controls inflammation in rat colitis and displays anti-inflammatory properties as diet supplementation in humans. Life Sci. 2013 Jul 10;92(24-26):1151-6. doi: 10.1016/j.lfs.2013.04.013. Epub 2013 May 7. PubMed PMID: 23665426.

20: Jing L, Zhang Y, Fan S, Gu M, Guan Y, Lu X, Huang C, Zhou Z. Preventive and ameliorating effects of citrus D-limonene on dyslipidemia and hyperglycemia in mice with high-fat diet-induced obesity. Eur J Pharmacol. 2013 Sep 5;715(1-3):46-55. doi: 10.1016/j.ejphar.2013.06.022. Epub 2013 Jul 6. PubMed PMID: 23838456.